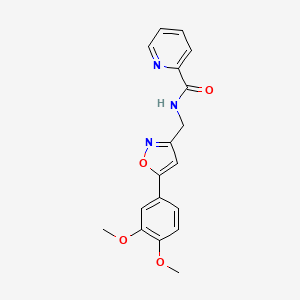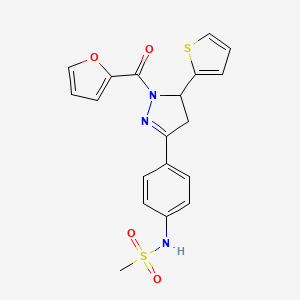
N-(4-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide, or 4-Chloro-4-cyanophenyl-tetrahydro-pyrazinecarboxamide (4-CPT-PZ), is a synthetic compound that has recently been studied for its potential applications in scientific research. 4-CPT-PZ is a small molecule that is structurally similar to a neurotransmitter and is known to interact with several different receptor sites in the brain. As a result, 4-CPT-PZ has been studied for its potential as a research tool for scientists to better understand the mechanisms of how neurotransmitters interact with their receptor sites.
Aplicaciones Científicas De Investigación
1. Molecular Conformation and Hydrogen Bonding
The molecular structure of related compounds exhibits significant conformational features. For instance, certain hydrazinecarboxamide derivatives demonstrate a nearly planar N—N—C(O)—N unit, inclined at specific angles with attached benzene rings. Intriguingly, these molecules form dimers and chains through N—H⋯O and N—H⋯N hydrogen bonds, supplemented by π–π stacking interactions between benzene rings, indicating the potential for complex molecular interactions and stability (Kant et al., 2012). Additionally, other derivatives, like those containing the chlorophenyl moiety, also exhibit specific dihedral angles and molecular conformations stabilized by extensive intramolecular hydrogen bonds, highlighting the importance of molecular geometry in their stability and potential reactivity (Siddiqui et al., 2008).
Structural Modifications and SAR Studies
2. Exploration of SAR in Analogue Compounds
A detailed exploration of the structure-activity relationship (SAR) in analogue compounds of related structures has been conducted. This includes examining the effects of substituting alkyl hydrazines, amines, and hydroxyalkylamines of varying lengths for certain moieties. The research delves into probing proximity, steric requirements, and the impact of second nitrogen on receptor binding affinity, revealing the nuanced interplay between molecular structure and biological activity (Francisco et al., 2002).
Chemical Synthesis and Reactivity
3. Chemical Synthesis and Derivative Formation
Research has demonstrated the synthesis of various derivatives through reactions involving chlorophenyl-related compounds. For example, cyclization reactions and interactions with different hydrazines have led to the formation of a variety of derivatives such as tetrahydropyridine, dihydropyrazolone, and oxazole derivatives. These processes, often yielding good outcomes, are complemented by spectroscopic analysis to confirm the structures, indicating the chemical versatility and reactivity of these compounds (Anusevičius et al., 2014).
Crystallographic Insights
4. Crystal Structures and Conformational Dynamics
Crystallographic studies provide insights into the conformational dynamics and structural intricacies of related compounds. For instance, certain derivatives crystallize in specific space groups, exhibiting conformations like half-chair or boat, and feature intermolecular hydrogen bonds, underlining the significance of crystallography in understanding the structural nuances and potential interaction sites of these molecules (Wang et al., 2004).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-(4-cyanophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-15-3-5-16(6-4-15)21-18(24)23-11-9-22(10-12-23)17-7-1-14(13-20)2-8-17/h1-8H,9-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNQPGVIFLWJOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-1-methylpyridin-4(1H)-one](/img/structure/B2451101.png)
![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2451102.png)
![Methyl 2-(2-chlorophenyl)-2-[4-(2-methylsulfanylpyridine-3-carbonyl)piperazin-1-yl]acetate](/img/structure/B2451103.png)
![3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2451106.png)
![3-(1,3-Benzodioxol-5-yl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2451107.png)

![3-(4-Fluorophenyl)-7-[[3-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2451111.png)


![methyl [4-({2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2451119.png)

![7-[(2-chlorophenyl)methyl]-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2451122.png)
![1-{4-[(Benzoyloxy)imino]-2,2,6,6-tetramethylpiperidino}-1-ethanone](/img/structure/B2451123.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl)methanone](/img/structure/B2451124.png)